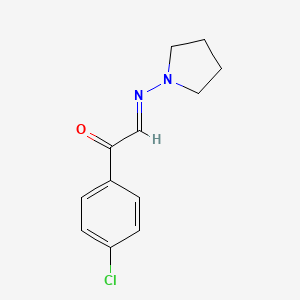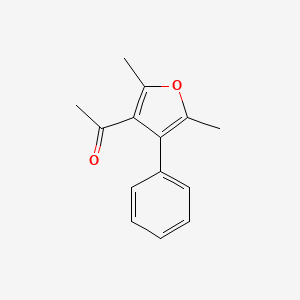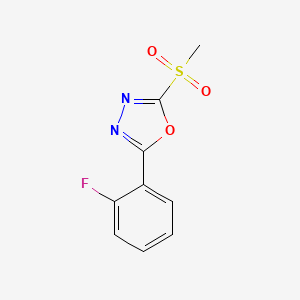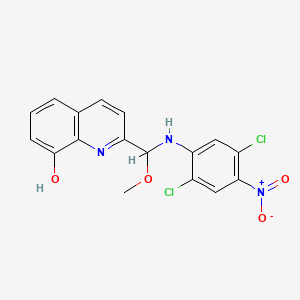
4'-Chloro-2-(1-pyrrolidinylimino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is an organic compound characterized by the presence of a chloro-substituted acetophenone core with a pyrrolidinylimine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4’-chloroacetophenone and pyrrolidine.
Formation of the Imine: The key step involves the condensation of 4’-chloroacetophenone with pyrrolidine under acidic or basic conditions to form the imine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4’-chloroacetophenone derivatives.
Reduction: Formation of 4’-chloro-2-(1-pyrrolidinylamino)acetophenone.
Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-(1-pyrrolidinylimino)acetophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-(1-pyrrolidinylamino)acetophenone: Similar structure but with an amine group instead of an imine.
4’-Chloroacetophenone: Lacks the pyrrolidinylimine group.
2-(1-Pyrrolidinylimino)acetophenone: Lacks the chloro substituent.
Uniqueness
4’-Chloro-2-(1-pyrrolidinylimino)acetophenone is unique due to the presence of both the chloro and pyrrolidinylimine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
25555-22-0 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
(2E)-1-(4-chlorophenyl)-2-pyrrolidin-1-yliminoethanone |
InChI |
InChI=1S/C12H13ClN2O/c13-11-5-3-10(4-6-11)12(16)9-14-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b14-9+ |
InChI Key |
JZHFCTMECLSJFP-NTEUORMPSA-N |
Isomeric SMILES |
C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)



![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)







